molecular formula C9H9BrFNO2 B13552178 3-Amino-3-(3-bromo-2-fluorophenyl)propanoic acid

3-Amino-3-(3-bromo-2-fluorophenyl)propanoic acid

Cat. No.: B13552178
M. Wt: 262.08 g/mol
InChI Key: VFYGMKNWEFTUAL-UHFFFAOYSA-N
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Description

3-Amino-3-(3-bromo-2-fluorophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a bromine and fluorine-substituted phenyl ring attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-bromo-2-fluorophenyl)propanoic acid can be achieved through several methodsThe reaction conditions typically involve the use of bromine and fluorine sources under controlled temperatures and pH levels to ensure selective substitution on the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-bromo-2-fluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The bromine and fluorine substituents can be reduced under specific conditions to yield dehalogenated products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce dehalogenated amino acids.

Scientific Research Applications

3-Amino-3-(3-bromo-2-fluorophenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel amino acid derivatives.

    Biology: The compound can be utilized in studies involving enzyme-substrate interactions and protein engineering.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-bromo-2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the bromine and fluorine substituents may enhance binding affinity through halogen bonding. These interactions can modulate the activity of target proteins and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(3-bromo-2-fluorophenyl)propanoic acid is unique due to the presence of both bromine and fluorine substituents on the phenyl ring. This combination can enhance its reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

3-amino-3-(3-bromo-2-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H9BrFNO2/c10-6-3-1-2-5(9(6)11)7(12)4-8(13)14/h1-3,7H,4,12H2,(H,13,14)

InChI Key

VFYGMKNWEFTUAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C(CC(=O)O)N

Origin of Product

United States

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